2,3-Dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester
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Overview
Description
2,3-dihydro-1,4-dioxin-5-carboxylic acid [2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] ester is an aromatic ether.
Scientific Research Applications
Synthesis and Chemical Reactions
Synthesis of Dihydro-1,4-Dioxin Derivatives : A study by Mah et al. (2000) outlines the synthesis of 5,6-dihydro-2-trifluoromethyl-1,4-dioxin-3-carboxanilides, a process involving the construction of dihydro-1,4-dioxin. This research contributes to the understanding of synthesizing dihydro-1,4-dioxin derivatives, which can be related to the synthesis of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Mah et al., 2000).
Synthesis of Carboxylic Acid Esters : Kozlov and Dikusar (2019) have synthesized carboxylic acid esters through a three-component condensation process. This approach can provide insights into the synthesis techniques applicable to similar compounds like 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Kozlov & Dikusar, 2019).
Reactions of Ester Compounds : Research by Pimenova et al. (2003) on the synthesis and reactions of 2-hydroxy-4-oxo-4-(2,3,5,6-tetrafluoro-4-methoxyphenyl)-but-2-enoic acid methyl ester provides insight into the reaction pathways of similar ester compounds, which can be relevant to understanding the reactions of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester (Pimenova et al., 2003).
Applications in Organic Chemistry and Biochemistry
Role in Esterification Reactions : Wang et al. (2012) studied the selective esterifications of primary alcohols using Oxyma derivatives, demonstrating the significance of certain esters in organic synthesis. This study can provide a conceptual framework for the role of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in similar reactions (Wang et al., 2012).
Use in Photoremovable Protecting Groups : Literák et al. (2008) explored the use of carboxylic acid esters as photoremovable protecting groups in chemical syntheses. Insights from this study can inform the potential use of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester as a photoremovable protecting group in various synthetic applications (Literák et al., 2008).
Synthesis of Heterocyclic Compounds : Sato et al. (1989) described a method for synthesizing dioxinone-5-carboxylates, which are key intermediates for creating six-membered heterocyclic compounds. This research could be related to the applications of 2,3-dihydro-1,4-dioxin-5-carboxylic acid ester in the synthesis of complex heterocyclic structures (Sato et al., 1989).
Properties
Molecular Formula |
C24H27NO6 |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
[2-[4-[4-(2-methylbutan-2-yl)phenoxy]anilino]-2-oxoethyl] 2,3-dihydro-1,4-dioxine-5-carboxylate |
InChI |
InChI=1S/C24H27NO6/c1-4-24(2,3)17-5-9-19(10-6-17)31-20-11-7-18(8-12-20)25-22(26)16-30-23(27)21-15-28-13-14-29-21/h5-12,15H,4,13-14,16H2,1-3H3,(H,25,26) |
InChI Key |
CKTLEGBRDQGLJY-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3 |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)COC(=O)C3=COCCO3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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